Bienvenue dans la boutique en ligne BenchChem!

6-chloropyridazine-3-carboxylic Acid

Medicinal Chemistry Process Development Quality Control

6-Chloropyridazine-3-carboxylic acid (5096-73-1) is the optimal pyridazine core for SCD-1 inhibitors and agrochemical leads. Its 6-chloro substituent enables direct late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without protecting-group steps—a key advantage over 6-methyl or 6-methoxy analogs. The electron-withdrawing Cl activates the ring for nucleophilic substitution, accelerating SAR. Supplied ≥97% HPLC purity as a white crystalline solid (mp 145–148°C) for reproducible amide/ester derivatization. Full analytical documentation included.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 5096-73-1
Cat. No. B130305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloropyridazine-3-carboxylic Acid
CAS5096-73-1
Synonyms3-Chloropyridazine-6-carboxylic Acid;  6-Chloro-3-pyridazinecarboxylic Acid; 
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)O)Cl
InChIInChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)
InChIKeyHHGZQZULOHYEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3-carboxylic Acid (CAS 5096-73-1): Sourcing and Specification Guide for Heterocyclic Building Blocks


6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1) is a pyridazine derivative with a chlorine substituent at the 6-position and a carboxylic acid group at the 3-position, characterized by a molecular weight of 158.54 g/mol and a topological polar surface area of 63.1 Ų [1]. It is primarily supplied as a white to cream crystalline powder with a melting point range of 145.0°C to 148.0°C and a typical assay purity of ≥97% by HPLC . The compound serves as a key intermediate in medicinal chemistry, notably for the preparation of stearoyl-CoA desaturase (SCD) inhibitors, and is handled under inert atmosphere at room temperature .

Why 6-Chloropyridazine-3-carboxylic Acid Cannot Be Casually Replaced by Other Pyridazine Carboxylic Acids


Substituting 6-chloropyridazine-3-carboxylic acid with seemingly analogous pyridazine carboxylic acids (e.g., 6-methyl, 6-methoxy, or unsubstituted pyridazine-3-carboxylic acid) introduces significant changes in electronic properties, steric bulk, and reactivity. The 6-chloro substituent is a moderate electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution and facilitates subsequent metal-catalyzed cross-coupling reactions, a feature not shared by the 6-methyl or 6-methoxy analogs [1]. Furthermore, the 6-chloro derivative is explicitly cited as a key intermediate in patented SCD inhibitor syntheses, where alternative substitution patterns fail to yield the required pharmacophore [2]. The differences in physicochemical properties, such as a higher melting point (145–148°C) compared to 6-methylpyridazine-3-carboxylic acid (which is often a lower-melting solid or oil), also impact purification and formulation workflows .

6-Chloropyridazine-3-carboxylic Acid: Quantitative Differentiation Against Structural Analogs


Thermal Stability and Purity: Higher Melting Point Enables More Robust Purification Protocols

The melting point of 6-chloropyridazine-3-carboxylic acid is reported as 145.0–148.0°C in commercial specifications and 146°C in other databases, which is significantly higher than the typical melting range observed for the 6-methyl analog (e.g., 6-methylpyridazine-3-carboxylic acid, which is often a low-melting solid or oil) . A higher and sharper melting point facilitates easier recrystallization and provides a more reliable purity indicator by HPLC (≥97% assay), reducing the risk of solvent or water contamination in subsequent reactions .

Medicinal Chemistry Process Development Quality Control

Reactivity Advantage: Chloro Substituent Enables Direct Palladium-Catalyzed Cross-Couplings

6-Chloropyridazine-3-carboxylic acid contains an aryl chloride moiety that is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing direct diversification of the pyridazine core [1]. In contrast, the 6-methoxy analog (6-methoxypyridazine-3-carboxylic acid, CAS 56434-28-7) requires an additional demethylation/activation step before such couplings can occur [2]. The 6-methyl analog (6-methylpyridazine-3-carboxylic acid, CAS 64210-60-2) is generally unreactive under standard cross-coupling conditions due to the poor leaving group ability of the methyl substituent [3].

Organic Synthesis Medicinal Chemistry SCD Inhibitors

Documented Use in Stearoyl-CoA Desaturase (SCD) Inhibitor Synthesis: A Direct Link to Metabolic Disease Programs

6-Chloropyridazine-3-carboxylic acid is explicitly named as a starting material in the preparation of pyridazine-based stearoyl-CoA desaturase (SCD) inhibitors described in US Patent Application US20050065143A1 [1]. The patent exemplifies its conversion to amides and other derivatives that were tested for SCD1 inhibitory activity. While the 6-methoxy and 6-methyl analogs could theoretically be used, the patent's examples and preferred embodiments consistently feature the 6-chloro derivative, suggesting that this substitution pattern is optimal for achieving the desired SCD1 inhibition and pharmacokinetic profile .

Metabolic Disorders SCD1 Inhibitors Drug Discovery

Acidity Profile (pKa): Enhanced Solubility and Salt Formation Relative to 6-Methyl Analog

The predicted pKa of 6-chloropyridazine-3-carboxylic acid is 2.68 ± 0.10, reflecting the electron-withdrawing effect of the chlorine atom that increases the acidity of the carboxylic acid group [1]. This is in contrast to 6-methylpyridazine-3-carboxylic acid, where the electron-donating methyl group is expected to raise the pKa (reduce acidity) by approximately 0.5–1.0 units based on Hammett substituent constants. The higher acidity facilitates more efficient salt formation with amines and improves aqueous solubility at neutral to basic pH, which can be advantageous for aqueous work-up and purification.

Bioconjugation Formulation Analytical Chemistry

Commercial Availability and Analytical Characterization: Higher Purity and Documentation Standards

6-Chloropyridazine-3-carboxylic acid is offered by major suppliers (e.g., Thermo Scientific Acros, Fisher Scientific) with a standard purity of 97% (HPLC) and full analytical documentation including infrared spectrum and melting point . In contrast, the 6-methyl analog is typically available only from smaller custom synthesis houses with purity specifications often ≤95% and limited batch-to-batch analytical data . The availability of the chloro derivative in research quantities (1 g, 5 g) from established vendors with validated quality systems reduces the risk of project delays due to impurity issues or supply chain inconsistencies.

Procurement Quality Assurance Regulatory Starting Materials

Predicted LogP and TPSA: Favorable Physicochemical Profile for CNS and Oral Drug Design

6-Chloropyridazine-3-carboxylic acid possesses an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 63.1 Ų, placing it within the favorable range for oral bioavailability and blood-brain barrier penetration according to Lipinski's and Veber's rules [1]. The 6-methoxy analog, by contrast, has a higher TPSA (72.9 Ų) due to the additional oxygen atom, which may reduce membrane permeability [2]. The 6-methyl analog, while having a similar TPSA (~63 Ų), exhibits a higher XLogP3 (~1.1) which can increase lipophilicity and the risk of off-target binding and metabolic instability [3].

ADME Drug Design Medicinal Chemistry

Targeted Applications for 6-Chloropyridazine-3-carboxylic Acid: Where the Evidence Supports Procurement


Medicinal Chemistry: Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitors

Researchers developing small-molecule SCD1 inhibitors for metabolic disorders (obesity, dyslipidemia, insulin resistance) should prioritize 6-chloropyridazine-3-carboxylic acid as a core building block. Its direct use in the exemplified synthetic routes of key patents [1] reduces the time required to establish reliable chemistry and provides access to a well-defined chemical space that has already demonstrated in vivo lipid-lowering efficacy. The availability of high-purity material from established vendors ensures reproducibility in multi-step syntheses of amide and ester derivatives.

Process Chemistry: Development of Scalable Cross-Coupling Steps

6-Chloropyridazine-3-carboxylic acid is the preferred intermediate for teams planning to introduce diversity via palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at a late stage. Its aryl chloride functionality allows for direct diversification without the need for prior activation or protection/deprotection sequences required for methoxy or methyl analogs [1]. The higher melting point and favorable acidity profile [2] also simplify work-up and purification during scale-up, making it a more attractive choice for process development.

Agrochemical Discovery: Design of Novel Pesticides and Herbicides

In pesticide discovery programs aiming to synthesize broad-spectrum antibacterial, insecticidal, or herbicidal agents, 6-chloropyridazine-3-carboxylic acid serves as a versatile scaffold. Its documented use as a small-molecule intermediate in this field [1] and its amenability to transformations around the carboxyl group (esterification, reduction, acyl chloride formation) without interference from the pyridazine nitrogens make it a strategic choice for generating focused libraries of agrochemical candidates.

Academic and Industrial Core Facilities: Stocking a Versatile Heterocyclic Building Block

For shared resource laboratories and compound management facilities that supply building blocks to multiple internal projects, 6-chloropyridazine-3-carboxylic acid offers an optimal balance of stability, reactivity, and broad applicability. Its commercial availability with high purity and analytical documentation [1] reduces the burden on QC/QA processes. The compound's predicted ADME properties (XLogP3 = 0.7, TPSA = 63.1 Ų) align with the needs of both CNS and peripheral drug discovery programs, maximizing the return on procurement investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloropyridazine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.